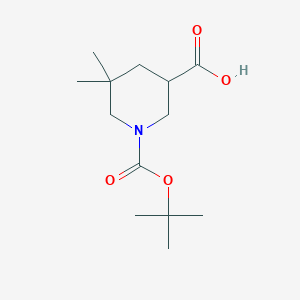

![molecular formula C19H17ClN4O4S B2838104 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 886952-29-0](/img/structure/B2838104.png)

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

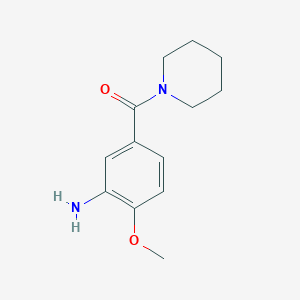

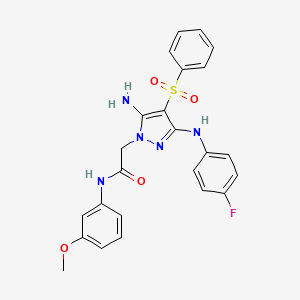

“(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . This compound also includes a piperazine ring and a nitrophenyl group .

Synthesis Analysis

The synthesis of similar benzothiazole compounds often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring, a piperazine ring, and a nitrophenyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives, including compounds related to the structure , demonstrating variable and modest antimicrobial activity against several strains of bacteria and fungi. These compounds, including amide derivatives formed by condensing acid chlorides with piperazine derivatives, highlight the chemical's utility in developing potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Imaging Agents for Parkinson's Disease

Wang et al. (2017) synthesized a PET imaging agent, incorporating a structure similar to the chemical , for imaging the LRRK2 enzyme in Parkinson's disease. The study demonstrated the potential of such compounds in developing diagnostic tools for neurodegenerative diseases, showcasing the versatility of the compound's framework in biomedical research (Wang, Gao, Xu, & Zheng, 2017).

Selective Estrogen Receptor Modulators

Palkowitz et al. (1997) discovered that modifications to compounds structurally related to the one could lead to a significant increase in estrogen antagonist potency. This research indicates the compound's relevance in the development of selective estrogen receptor modulators (SERMs), which have important implications in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

G Protein-Coupled Receptor Antagonists

Research by Romero et al. (2012) on the synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) involved structures related to the compound . These findings underline the potential of such chemical structures in the development of new therapeutic agents targeting specific receptors within the central nervous system (Romero et al., 2012).

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition of mild steel using organic inhibitors related to the chemical of interest. Their research suggests that such compounds can significantly enhance corrosion protection, indicating applications in materials science and engineering (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets leading to a range of biological effects

Biochemical Pathways

Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific target and mode of action of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could influence the bioavailability of the compound

Result of Action

Thiazole derivatives have been known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its target and mode of action.

Propiedades

IUPAC Name |

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O4S/c1-28-15-7-6-14(20)17-16(15)21-19(29-17)23-10-8-22(9-11-23)18(25)12-2-4-13(5-3-12)24(26)27/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOSWLWYHQUJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2838026.png)

![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)

![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)